molecular formula C10H19NSSi B572563 2-(tert-Butyldimethylsilyl)-4-methylthiazole CAS No. 1245782-58-4

2-(tert-Butyldimethylsilyl)-4-methylthiazole

Cat. No.: B572563
CAS No.: 1245782-58-4
M. Wt: 213.414
InChI Key: OHCKALFODDMEQM-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsilyl)-4-methylthiazole is an organosilicon compound that features a thiazole ring substituted with a tert-butyldimethylsilyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyldimethylsilyl)-4-methylthiazole typically involves the reaction of 4-methylthiazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyl group is introduced to protect the hydroxyl group during subsequent synthetic steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactors to enhance efficiency and scalability. This method allows for better control over reaction conditions and yields a higher purity product .

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyldimethylsilyl)-4-methylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(tert-Butyldimethylsilyl)-4-methylthiazole involves the protection of hydroxyl groups during chemical reactions. The tert-butyldimethylsilyl group stabilizes the molecule by preventing unwanted side reactions. The molecular targets include hydroxyl groups, and the pathways involve nucleophilic substitution and deprotection reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(tert-Butyldimethylsilyl)-4-methylthiazole is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical properties and reactivity. Its ability to act as a protecting group for hydroxyl functionalities makes it particularly valuable in organic synthesis .

Properties

IUPAC Name

tert-butyl-dimethyl-(4-methyl-1,3-thiazol-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NSSi/c1-8-7-12-9(11-8)13(5,6)10(2,3)4/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCKALFODDMEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NSSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676678
Record name 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245782-58-4
Record name 2-[tert-Butyl(dimethyl)silyl]-4-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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